molecular formula C4H6F3N B038604 1-(Trifluoromethyl)cyclopropanamine CAS No. 112738-68-8

1-(Trifluoromethyl)cyclopropanamine

Cat. No. B038604
M. Wt: 125.09 g/mol
InChI Key: FBWOFVFUKXZXKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(Trifluoromethyl)cyclopropanamine involves several innovative methods that highlight the versatility and reactivity of this compound. A key approach includes the transformation of the carboxy group into the trifluoromethyl group using sulfur tetrafluoride, a process that has been demonstrated to produce significant yields of the target product in a single batch (Bezdudny et al., 2011). Additionally, diastereoselective synthesis methods have been developed to produce cyclopropanes bearing trifluoromethyl-substituted all-carbon quaternary centers, utilizing 1,3-enynes and sulfur ylides under mild conditions (Chen et al., 2019).

Molecular Structure Analysis

The molecular structure of 1-(Trifluoromethyl)cyclopropanamine is characterized by the presence of a cyclopropane ring substituted with a trifluoromethyl group and an amine functionality. This structure imparts a significant degree of polarity and stereochemical complexity, enabling the molecule to participate in a wide range of chemical reactions. Detailed structural analysis through X-ray crystallography and computational methods provides insights into the conformational preferences and electronic distribution within the molecule, essential for understanding its reactivity and applications in synthesis (Fang et al., 2019).

Chemical Reactions and Properties

1-(Trifluoromethyl)cyclopropanamine participates in various chemical reactions, including cyclopropanation, cycloaddition, and nucleophilic substitution, reflecting its utility in constructing complex molecular architectures. The trifluoromethyl group significantly influences the molecule's chemical properties, such as its acidity, reactivity, and stability, making it a valuable synthon in organic synthesis. For instance, the Corey-Chaykovsky reaction has been utilized to synthesize cis-configured trifluoromethyl cyclopropanes, showcasing the compound's versatility in stereoselective synthesis (Hock et al., 2017).

Scientific Research Applications

Summary of the Application

Trifluoromethylpyridines (TFMP) and its derivatives, which could potentially include 1-(Trifluoromethyl)cyclopropanamine, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .

Methods of Application or Experimental Procedures

The synthesis and applications of TFMP and its derivatives are being researched . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Results or Outcomes

Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. Photoredox Catalysis

Summary of the Application

The trifluoromethyl group is prevalent in pharmaceutical and agrochemical compounds. Recently, the radical trifluoromethylation by photoredox catalysis has emerged .

Methods of Application or Experimental Procedures

Photoredox catalysis with well-known ruthenium (II) polypyridine complexes, the relevant iridium (III) cyclometalated derivatives, and organic dyes has been regarded as a powerful redox tool for synthetic chemistry . They can smoothly catalyze single-electron-transfer (SET) processes under visible light irradiation and operationally simple conditions at room temperature .

Results or Outcomes

The development of new methodologies for efficient and selective introduction of CF3 groups into diverse skeletons has become an active and hot topic in synthetic chemistry . Recently, photoredox-catalyzed radical trifluoromethylation has received great attention .

3. Transition Metal-Mediated Trifluoromethylation

Summary of the Application

The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This review aims to provide a complete picture of the transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .

Methods of Application or Experimental Procedures

The transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons is being researched .

Results or Outcomes

The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

4. Electrophilic Trifluoromethylation

Summary of the Application

Electrophilic trifluoromethylating reagents are used in this work .

Methods of Application or Experimental Procedures

The reactivity of electrophilic trifluoromethylating reagents is being researched .

Results or Outcomes

The research on electrophilic trifluoromethylating reagents is expected to contribute to the development of new methodologies for efficient and selective introduction of CF3 groups into diverse skeletons .

5. Transition Metal-Mediated Trifluoromethylation

Summary of the Application

The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This review aims to provide a complete picture of the transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .

Methods of Application or Experimental Procedures

The transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons is being researched .

Results or Outcomes

The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

6. Electrophilic Trifluoromethylation

Summary of the Application

Electrophilic trifluoromethylating reagents are used in this work .

Methods of Application or Experimental Procedures

The reactivity of electrophilic trifluoromethylating reagents is being researched .

Results or Outcomes

The research on electrophilic trifluoromethylating reagents is expected to contribute to the development of new methodologies for efficient and selective introduction of CF3 groups into diverse skeletons .

Safety And Hazards

1-(Trifluoromethyl)cyclopropanamine is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(trifluoromethyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3N/c5-4(6,7)3(8)1-2-3/h1-2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWOFVFUKXZXKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301294300
Record name 1-(Trifluoromethyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Trifluoromethyl)cyclopropanamine

CAS RN

112738-68-8
Record name 1-(Trifluoromethyl)cyclopropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112738-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Trifluoromethyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
AV Bezdudny, D Klukovsky, N Simurova… - …, 2011 - thieme-connect.com
2-(Trifluoromethyl) cyclopropanamine was synthesized. The key step of the synthesis is a transformation of the carboxy group into the trifluoromethyl group by using sulfur tetrafluoride. …
Number of citations: 7 www.thieme-connect.com
M McLaughlin, I Wilson, P Delaney… - … Process Research & …, 2011 - ACS Publications
In preclinical models of inflammatory and neuropathic pain, TRPV1 antagonists have shown promising analgesic efficacy; however, clinical proof-of-concept remains a challenge for the …
Number of citations: 1 pubs.acs.org
X Zhang, N Zhang, G Chen, A Turpoff, H Ren… - Bioorganic & medicinal …, 2013 - Elsevier
A novel series of 6-(indol-2-yl)pyridine-3-sulfonamides was prepared and evaluated for their ability to inhibit HCV RNA replication in the HCV replicon cell culture assay. Preliminary …
Number of citations: 38 www.sciencedirect.com
HJ Seo, MJ Kim, SH Lee, SH Lee, ME Jung… - Bioorganic & medicinal …, 2010 - Elsevier
Numerous research groups have been engaged in searching for novel CB1 receptor antagonists, since SR141716A (rimonabant), a CB1 receptor antagonist, proved to be efficacious in …
Number of citations: 36 www.sciencedirect.com
H Zhang, J Ginn, W Zhan, YJ Liu, A Leung… - Journal of Medicinal …, 2022 - ACS Publications
With over 200 million cases and close to half a million deaths each year, malaria is a threat to global health, particularly in developing countries. Plasmodium falciparum, the parasite …
Number of citations: 4 pubs.acs.org
JA Jarusiewicz, JY Jeon, MC Connelly, Y Chen… - ACS …, 2017 - ACS Publications
Profiling of the kinase-binding capabilities of an aminopyrimidine analogue detected in a cellular screen of the St. Jude small-molecule collection led to the identification of a novel …
Number of citations: 11 pubs.acs.org

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